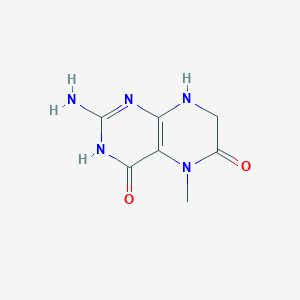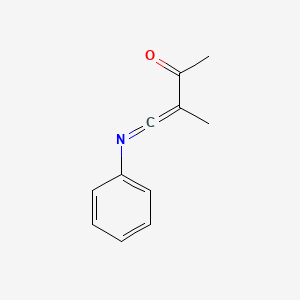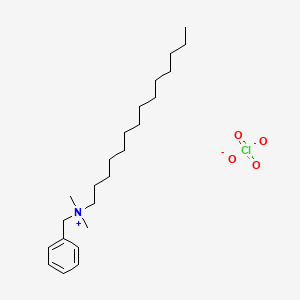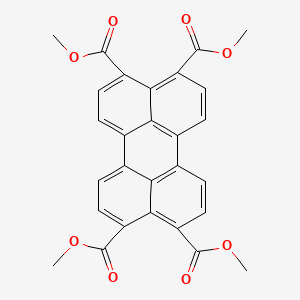
Tetramethyl perylene-3,4,9,10-tetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyl perylene-3,4,9,10-tetracarboxylate is a derivative of perylene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural and electronic properties, making it a valuable material in various scientific and industrial applications. Its structure consists of a perylene core with four carboxylate groups and four methyl groups attached, enhancing its solubility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl perylene-3,4,9,10-tetracarboxylate typically involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, allowing the formation of the ester groups. The process can be summarized as follows:
- Dissolve perylene-3,4,9,10-tetracarboxylic dianhydride in methanol.
- Add a catalytic amount of sulfuric acid.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding water.
- Filter and purify the product by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反応の分析
Types of Reactions: Tetramethyl perylene-3,4,9,10-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic acid.
Reduction: Reduction reactions can convert the ester groups back to the corresponding alcohols.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Perylene-3,4,9,10-tetracarboxylic acid.
Reduction: Perylene-3,4,9,10-tetracarboxylic tetraol.
Substitution: Various substituted perylene derivatives depending on the nucleophile used.
科学的研究の応用
Tetramethyl perylene-3,4,9,10-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other perylene derivatives and as a building block in organic synthesis.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a fluorescent probe in various biological assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Industry: It is employed in the production of organic semiconductors, dyes, and pigments. Its stability and electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.
作用機序
The mechanism by which tetramethyl perylene-3,4,9,10-tetracarboxylate exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient electron transport, making it an excellent material for use in electronic devices. In biological systems, its ability to generate reactive oxygen species upon light irradiation is exploited in photodynamic therapy, where it targets and destroys cancer cells.
類似化合物との比較
Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA): A precursor to tetramethyl perylene-3,4,9,10-tetracarboxylate, known for its use in organic semiconductors.
Perylene-3,4,9,10-tetracarboxylic acid (PTCA): Another derivative with similar applications in dyes and pigments.
Perylene diimides: Compounds with imide groups instead of ester groups, used in similar applications but with different electronic properties.
Uniqueness: this compound stands out due to its enhanced solubility and reactivity compared to its parent compound, perylene-3,4,9,10-tetracarboxylic dianhydride. The presence of methyl groups increases its solubility in organic solvents, making it more versatile for various applications.
特性
CAS番号 |
53159-49-2 |
|---|---|
分子式 |
C28H20O8 |
分子量 |
484.5 g/mol |
IUPAC名 |
tetramethyl perylene-3,4,9,10-tetracarboxylate |
InChI |
InChI=1S/C28H20O8/c1-33-25(29)17-9-5-13-15-7-11-19(27(31)35-3)24-20(28(32)36-4)12-8-16(22(15)24)14-6-10-18(26(30)34-2)23(17)21(13)14/h5-12H,1-4H3 |
InChIキー |
VOLKDAJYLBCCQV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C(=CC=C3C2=C(C=C1)C4=C5C3=CC=C(C5=C(C=C4)C(=O)OC)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


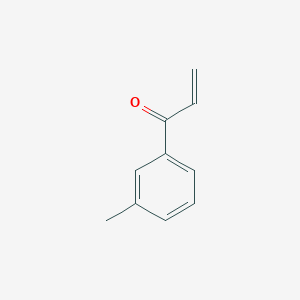
![N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide](/img/structure/B14648425.png)
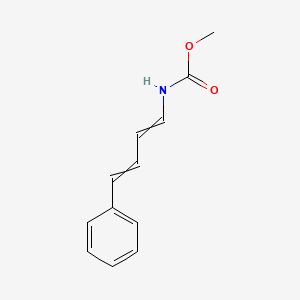
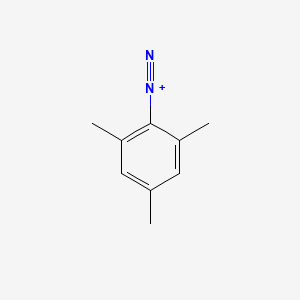
![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)
![Piperidine, 1-[(4-nitrophenyl)azo]-](/img/structure/B14648452.png)
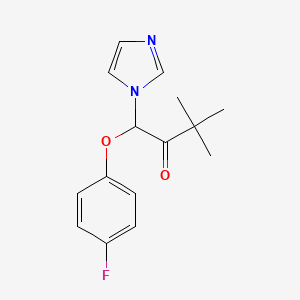
![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)
![1-Methoxy-4-[4-(4-nitrophenyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14648468.png)
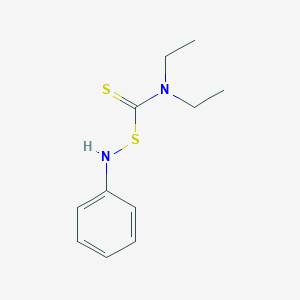
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)
